molecular formula C27H22IN5O2S2 B15011614 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(6-{[(E)-(4-iodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(6-{[(E)-(4-iodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide

Cat. No.: B15011614
M. Wt: 639.5 g/mol
InChI Key: XHYQJBMPHGBAJA-UHFFFAOYSA-N
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Description

N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-({6-[(E)-[(4-IODOPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by a pyrazole ring fused with a benzothiazole moiety, and it contains multiple functional groups, including a phenyl group, an iodophenyl group, and a sulfanylacetamide group. These structural elements contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Chemical Reactions Analysis

N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-({6-[(E)-[(4-IODOPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE undergoes various chemical reactions due to its multiple functional groups. Some of the common reactions include:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-({6-[(E)-[(4-IODOPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets. The compound’s ability to form hydrogen bonds and π-π interactions with biological molecules suggests that it may bind to proteins or nucleic acids, potentially modulating their function. Further studies are needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-({6-[(E)-[(4-IODOPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE can be compared to other compounds with similar structural features, such as:

The uniqueness of N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-({6-[(E)-[(4-IODOPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE lies in its specific combination of functional groups and the potential for diverse applications in various scientific fields.

Properties

Molecular Formula

C27H22IN5O2S2

Molecular Weight

639.5 g/mol

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[[6-[(4-iodophenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C27H22IN5O2S2/c1-17-25(26(35)33(32(17)2)21-6-4-3-5-7-21)31-24(34)16-36-27-30-22-13-12-20(14-23(22)37-27)29-15-18-8-10-19(28)11-9-18/h3-15H,16H2,1-2H3,(H,31,34)

InChI Key

XHYQJBMPHGBAJA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CSC3=NC4=C(S3)C=C(C=C4)N=CC5=CC=C(C=C5)I

Origin of Product

United States

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